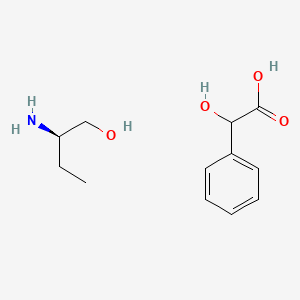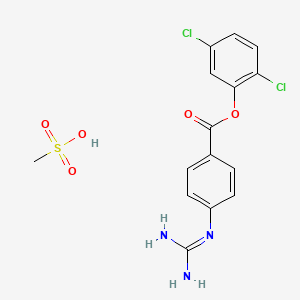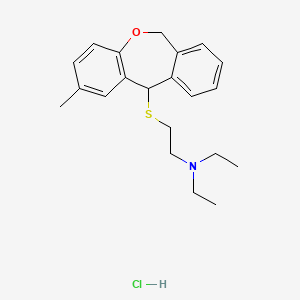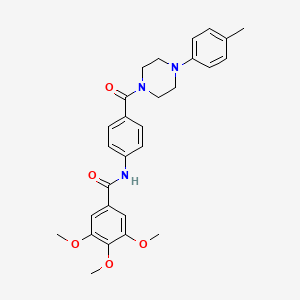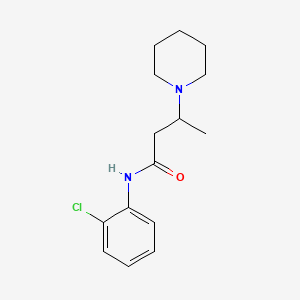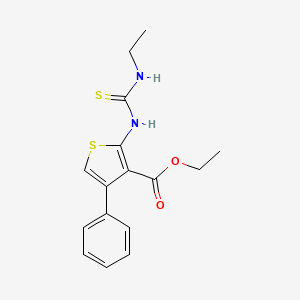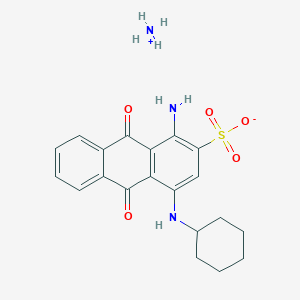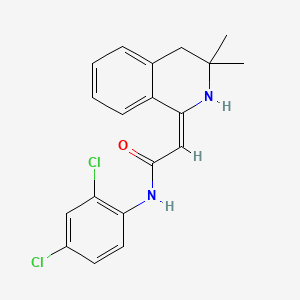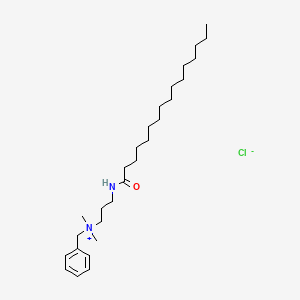
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C28H51N2O.Cl. It is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-hexadecamidopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yield. The final product is often obtained through multiple purification steps, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, amines, and oxides .
Applications De Recherche Scientifique
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propriétés
Numéro CAS |
65694-09-9 |
|---|---|
Formule moléculaire |
C28H51ClN2O |
Poids moléculaire |
467.2 g/mol |
Nom IUPAC |
benzyl-[3-(hexadecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H50N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-23-28(31)29-24-20-25-30(2,3)26-27-21-17-16-18-22-27;/h16-18,21-22H,4-15,19-20,23-26H2,1-3H3;1H |
Clé InChI |
FCWLLOCBTJAGDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


